![molecular formula C10H8F2N2OS B2898315 4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 105512-78-5](/img/structure/B2898315.png)
4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” contains several functional groups. The “4-(Difluoromethoxy)phenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a difluoromethoxy (-OCHF2) group attached at the 4th carbon of the ring. The “1,3-thiazol-2-amine” part refers to a thiazole ring (a ring of 3 carbons, 1 nitrogen, and 1 sulfur) with an amine (-NH2) group attached at the 2nd carbon of the ring .
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or similar method, followed by the attachment of the phenyl and difluoromethoxy groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and thiazole rings are likely to be planar due to the nature of their pi bonds. The difluoromethoxy group may introduce some steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar difluoromethoxy and amine groups, and its melting and boiling points would depend on the strength of intermolecular forces .科学的研究の応用
Quantum Chemical and Molecular Dynamics Studies
Thiazole derivatives have been analyzed for their potential in corrosion inhibition of metals such as iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds, including structures similar to 4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine, can significantly inhibit corrosion, demonstrating the utility of thiazoles in materials science and engineering applications (Kaya et al., 2016).
Molecular Structure and Electronic Configuration
Research on thiazole derivatives extends into the exploration of their molecular and electronic structures. Studies involving single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT) have provided insights into their geometric configurations, vibrational frequencies, and electronic properties. These findings are crucial for understanding the reactivity and stability of these compounds, with implications for their use in chemical synthesis and material science (Özdemir et al., 2009).
Electroluminescent and Photophysical Properties
Thiazole-based compounds have been identified as promising materials for optoelectronic applications due to their significant electroluminescent and amplified spontaneous emission (ASE) properties. The development of polymers incorporating thiazole units has led to materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the versatility of thiazole derivatives in advanced technology sectors (Liu et al., 2016).
Synthetic Utility and Chemical Transformations
The utility of thiazole derivatives in synthetic chemistry has been highlighted through their involvement in the chemoselective preparation of bromodifluoromethyl thiazoles. These methodologies showcase the potential of thiazole compounds as intermediates in the synthesis of complex molecules with broad relevance in drug discovery and development (Colella et al., 2018).
Applications in Security and Sensory Materials
Thiazole derivatives have found innovative applications in the development of materials with multi-stimuli responsive properties. These compounds have been utilized in the creation of security inks and sensors, leveraging their unique photophysical behaviors in response to external stimuli such as mechanical force or changes in pH (Lu & Xia, 2016).
作用機序
Target of Action
Compounds with similar structures, such as 4-(difluoromethoxy)phenyl isocyanate and (4-(Difluoromethoxy)phenyl)boronic acid , are known to interact with various biological targets
Mode of Action
It’s worth noting that similar compounds are used in the edman degradation, a process of sequencing proteins by removing one residue at a time from the amino end of a peptide
Biochemical Pathways
The compound’s potential role in protein sequencing suggests it may influence pathways involving protein synthesis or degradation
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 24225 , can influence its pharmacokinetic profile
Result of Action
Given the compound’s potential role in protein sequencing
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that temperature can affect its stability Other factors, such as pH and the presence of other chemicals, may also influence the compound’s action and efficacy
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2OS/c11-9(12)15-7-3-1-6(2-4-7)8-5-16-10(13)14-8/h1-5,9H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHGOQGHJICJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)
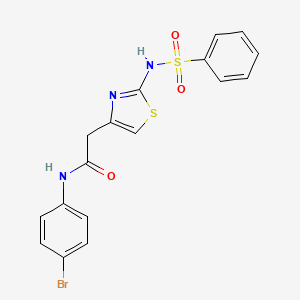
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2898236.png)
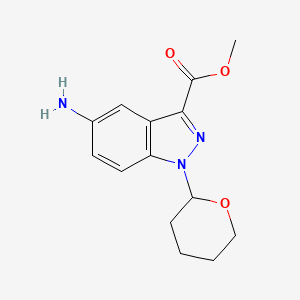
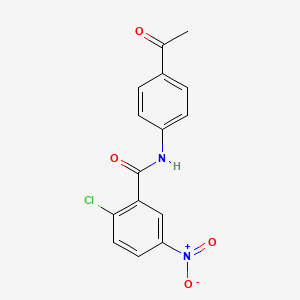
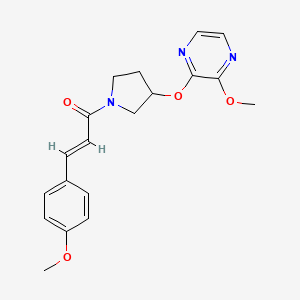
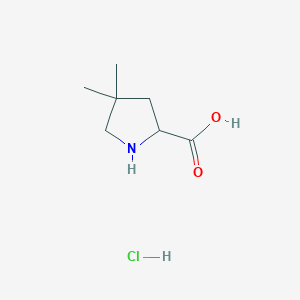

methanone](/img/structure/B2898249.png)
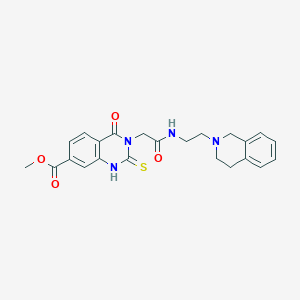
![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)
![3-Bromo-4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2898252.png)
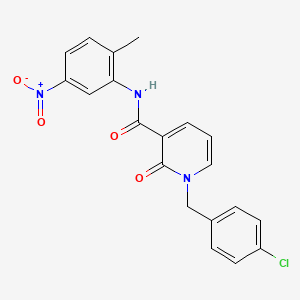
![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)